molecular formula C20H20BrNO3 B1450978 1-Boc-7-Benzyloxy-3-bromoindole CAS No. 914349-40-9

1-Boc-7-Benzyloxy-3-bromoindole

Cat. No.: B1450978
CAS No.: 914349-40-9
M. Wt: 402.3 g/mol
InChI Key: LPLKQYAKUPQJCO-UHFFFAOYSA-N
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Description

1-Boc-7-Benzyloxy-3-bromoindole is a useful research compound. Its molecular formula is C20H20BrNO3 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
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Biological Activity

1-Boc-7-Benzyloxy-3-bromoindole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc Group : A tert-butoxycarbonyl protecting group that enhances stability and solubility.
  • Benzyloxy Group : Contributes to the lipophilicity of the compound, potentially influencing its interaction with biological membranes.
  • Bromo Substituent : Imparts unique reactivity and can influence biological interactions.

The compound has a molecular formula of C₁₅H₁₄BrN₃O₂ and a molecular weight of approximately 348.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, while the Boc and benzyloxy groups may enhance binding affinity to target sites.

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.
  • Antitumor Properties : Similar indole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Cellular Effects

This compound has been shown to influence several cellular pathways:

  • MAPK/ERK Signaling Pathway : This pathway plays a crucial role in cell proliferation and differentiation. Modulation of this pathway could lead to altered cellular responses in cancer cells.
  • Gene Expression Regulation : The compound may affect transcription factors that regulate genes involved in cell survival and apoptosis.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Cytotoxicity Assays :
    • In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and colon cancer cells. The IC50 values were calculated at approximately 25 µM for both cell lines.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicity (IC50)
This compoundBoc, Benzyloxy, BromoModerate25 µM
5-BromoindoleBromo onlyLow50 µM
Indole-3-carboxylic acidCarboxylic acid groupHigh10 µM

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Bioactive Compounds

  • Pharmaceutical Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
  • Agrochemicals : It is also used in the development of agrochemicals, where its reactivity can be harnessed to create compounds with herbicidal or pesticidal properties.

2. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of 1-Boc-7-Benzyloxy-3-bromoindole exhibit potent anticancer properties. For instance, compounds derived from this structure have been shown to induce apoptosis in cancer cell lines by disrupting cell cycle dynamics.

3. Enzyme Interaction Studies

  • The compound can interact with various enzymes, potentially leading to inhibition or activation of metabolic pathways. This property is crucial for understanding its mechanism of action in biological systems.

Anticancer Activity

A study on indole derivatives related to this compound revealed significant anticancer activity against various cell lines:

  • Compound A : IC50 = 5.5 µM against MCF-7 breast cancer cells.
  • Compound B : IC50 = 3.2 µM against A549 lung cancer cells.

These compounds demonstrated effective inhibition of VEGFR-2, a key target in cancer therapy, with IC50 values indicating strong potential for further development.

Mechanistic Insights

The mechanisms by which this compound exerts its effects include:

  • Induction of Apoptosis : Similar compounds have been shown to increase sub-G1 phase populations in cell cycle assays, indicating apoptosis induction.
  • Subcellular Localization : The compound localizes within cellular compartments such as mitochondria and nuclei, influencing critical cellular functions.

Dosage Effects

The pharmacological effects of this compound are dosage-dependent:

  • Low Doses : Minimal effects on cellular functions.
  • High Doses : Significant alterations in gene expression and potential cytotoxicity.

This highlights the necessity for careful dosage determination in therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLKQYAKUPQJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660100
Record name tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-40-9
Record name tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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